N-[(4-methoxynaphthalen-1-yl)methyl]-4-methylaniline
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Overview
Description
N-[(4-methoxynaphthalen-1-yl)methyl]-4-methylaniline: is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring substituted with a methoxy group at the 4-position and a methyl group at the 1-position, connected to an aniline moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]-4-methylaniline typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-methoxynaphthalene and 4-methylaniline.
Formation of Intermediate: The 4-methoxynaphthalene is first brominated to form 1-bromo-4-methoxynaphthalene.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methylaniline in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(4-methoxynaphthalen-1-yl)methyl]-4-methylaniline can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding quinones and aldehydes.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Formation of quinones and aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-[(4-methoxynaphthalen-1-yl)methyl]-4-methylaniline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable in the formulation of various products.
Mechanism of Action
The mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]-4-methylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N’-[(2-methoxynaphthalen-1-yl)methylidene]-4-methylbenzohydrazide
- (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol
- 4-methoxy-1-naphthol
Comparison:
- N’-[(2-methoxynaphthalen-1-yl)methylidene]-4-methylbenzohydrazide features a hydrazide linkage, which imparts different chemical reactivity and potential biological activity compared to the aniline derivative.
- (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol contains a Schiff base linkage, which can influence its stability and interactions with biological targets.
- 4-methoxy-1-naphthol lacks the aniline moiety, resulting in different chemical properties and applications.
N-[(4-methoxynaphthalen-1-yl)methyl]-4-methylaniline stands out due to its unique combination of a naphthalene ring with methoxy and methyl substitutions, connected to an aniline moiety.
Properties
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-14-7-10-16(11-8-14)20-13-15-9-12-19(21-2)18-6-4-3-5-17(15)18/h3-12,20H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGJCTMULDNOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C3=CC=CC=C23)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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